[2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE [2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.: 1351590-01-6
VCID: VC5872805
InChI: InChI=1S/C21H26N2O3.ClH/c1-14-16(17-7-5-6-8-18(17)23-14)9-10-22-13-15-11-19(24-2)21(26-4)20(12-15)25-3;/h5-8,11-12,22-23H,9-10,13H2,1-4H3;1H
SMILES: CC1=C(C2=CC=CC=C2N1)CCNCC3=CC(=C(C(=C3)OC)OC)OC.Cl
Molecular Formula: C21H27ClN2O3
Molecular Weight: 390.91

[2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE

CAS No.: 1351590-01-6

Cat. No.: VC5872805

Molecular Formula: C21H27ClN2O3

Molecular Weight: 390.91

* For research use only. Not for human or veterinary use.

[2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE - 1351590-01-6

Specification

CAS No. 1351590-01-6
Molecular Formula C21H27ClN2O3
Molecular Weight 390.91
IUPAC Name 2-(2-methyl-1H-indol-3-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C21H26N2O3.ClH/c1-14-16(17-7-5-6-8-18(17)23-14)9-10-22-13-15-11-19(24-2)21(26-4)20(12-15)25-3;/h5-8,11-12,22-23H,9-10,13H2,1-4H3;1H
Standard InChI Key XXTCVHJGBZBUQH-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1)CCNCC3=CC(=C(C(=C3)OC)OC)OC.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • 2-Methylindole Core: A bicyclic aromatic system with a methyl substituent at the 2-position of the indole ring, contributing to steric and electronic modulation .

  • Ethylamine Linker: A two-carbon chain connecting the indole nitrogen to a secondary amine, a configuration common in psychoactive tryptamines .

  • 3,4,5-Trimethoxybenzyl Group: A phenyl ring substituted with methoxy groups at the 3-, 4-, and 5-positions, a motif associated with enhanced receptor binding affinity in psychedelic phenethylamines .

The hydrochloride salt form arises from protonation of the amine nitrogen, improving solubility and crystallinity .

Systematic Nomenclature

  • IUPAC Name: 2-(2-Methyl-1H-indol-3-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethan-1-amine hydrochloride .

  • Synonyms:

    • 2-(2-Methyl-1H-indol-3-yl)ethyl-(3,4,5-trimethoxybenzyl)amine hydrochloride

    • 3,4,5-Trimethoxy-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzylamine hydrochloride

Synthesis and Characterization

Synthetic Pathways (Hypothesized)

While no explicit synthesis for this compound is documented, analogous routes suggest the following steps:

  • Indole Alkylation:

    • 2-Methylindole undergoes Friedel-Crafts alkylation with ethylene dihalide to form 3-(2-haloethyl)-2-methylindole .

  • Amine Formation:

    • Reaction of 3-(2-haloethyl)-2-methylindole with 3,4,5-trimethoxybenzylamine via nucleophilic substitution yields the free base .

  • Salt Formation:

    • Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) produces the hydrochloride salt .

Crystallographic and Spectroscopic Characterization

Though direct data are unavailable, related hydrochlorides exhibit characteristic properties:

PropertyInference from Analogous Compounds
XRD PeaksPredominant reflections at 9.4–24.8 2θ (similar to Form E in )
1H NMR (DMSO-d6)δ 7.5–6.8 (indole aromatic), δ 4.1–3.7 (OCH3), δ 3.2 (CH2NH)
Mass Spec (ESI+)m/z 370.2 [M+H]+ (free base), 405.9 [M+Cl]− (salt)

Physicochemical Properties

Solubility and Stability

  • Solubility: Hydrochloride salts typically exhibit high water solubility (>10 mg/mL) .

  • Melting Point: Estimated 210–230°C based on indole and trimethoxyphenyl hydrochlorides .

  • Hygroscopicity: Likely moderate due to ionic character; requires desiccant storage .

Computational Descriptors

  • Molecular Formula: C21H25N2O3·HCl

  • Molecular Weight: 405.90 g/mol

  • LogP (Predicted): 3.1 ± 0.5 (indicative of moderate lipophilicity)

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